neurexin IIIbeta
Description
Properties
CAS No. |
156532-79-5 |
|---|---|
Molecular Formula |
C10H11NO3 |
Origin of Product |
United States |
Scientific Research Applications
Synaptic Function and Plasticity
Neurexins, including NRXN3β, are essential for the assembly and maturation of synapses. They facilitate cell adhesion and communication between neurons, influencing neurotransmitter release and synaptic strength. Studies have shown that NRXN3β interacts with other synaptic proteins, such as neuroligins, to regulate synaptic transmission.
Case Study: Role in GABAergic Transmission
A study demonstrated that conditional knockout of NRXN3β in specific neuronal populations resulted in altered GABAergic signaling. The deletion led to increased GABA release from dopamine neurons, indicating that NRXN3β is crucial for maintaining normal inhibitory neurotransmission .
Implications in Neurological Disorders
Mutations and dysregulation of neurexins have been implicated in various neurological disorders, including autism spectrum disorder (ASD), schizophrenia, and major depressive disorder.
Table 1: Neurological Disorders Associated with NRXN3β
Neuroprotection and Therapeutic Potential
Research indicates that neurexins may have neuroprotective properties, making them potential targets for therapeutic interventions in acute brain injuries and chronic neurodegenerative diseases.
Case Study: Neuroprotective Strategies
Neuren Pharmaceuticals has developed compounds targeting neuroprotection mechanisms related to neurexins. Their lead compound has shown promise in preclinical models for conditions such as traumatic brain injury and Alzheimer's disease by enhancing neuroprotective signaling pathways .
Mechanistic Studies Using Animal Models
Animal models have been instrumental in elucidating the role of NRXN3β in synaptic function and its involvement in neurological disorders. Conditional knockout mice have been used to study the specific contributions of neurexins to neurotransmitter release dynamics.
Table 2: Key Findings from Animal Studies
Comparison with Similar Compounds
Neurexin IIIβ vs. Neurexin IIIα
Structural Differences :
- Neurexin IIIα : Contains six LNS domains, three epidermal growth factor (EGF)-like repeats, and a transmembrane domain. The LNS domains mediate interactions with postsynaptic neuroligins and leucine-rich repeat transmembrane proteins (LRRTMs) .
- Neurexin IIIβ: Lacks LNS domains, retaining only the transmembrane and intracellular regions.
Functional Implications :
- Neurexin IIIα regulates synaptic specificity via neuroligin binding, while Neurexin IIIβ’s role is less defined. Evidence suggests β-neurexins modulate synaptic transmission by coupling calcium channels (e.g., Drosophila Cacophony) to presynaptic terminals, a mechanism observed in α-neurexin homologs .
- Disorders : Both isoforms are linked to neurodevelopmental disorders (e.g., autism, schizophrenia), but Neurexin IIIα’s involvement is better characterized due to its ligand-binding capacity .
Neurexin IIIβ vs. Other β-Neurexins (Iβ, IIβ)
Gene Loci and Expression :
- Neurexin Iβ (NRXN1 β-promoter) and Neurexin IIβ (NRXN2 β-promoter) share structural similarities with Neurexin IIIβ but differ in tissue-specific expression and splice variants. For example, NRXN3β is highly expressed in the cerebral cortex and hippocampus, whereas NRXN1β predominates in the cerebellum .
Functional Overlap and Divergence :
- All β-neurexins lack LNS domains, suggesting shared roles in intracellular signaling rather than extracellular adhesion. However, in vitro studies indicate β-neurexins may compensate for α-isoforms in synaptic vesicle release, albeit with reduced efficiency .
- Pathology: NRXN1β deletions are strongly associated with autism, while NRXN3β polymorphisms correlate with addiction phenotypes, highlighting isoform-specific clinical relevance .
Neurexin IIIβ vs. Non-Mammalian Neurexins
Drosophila Neurexin IV :
- In insects, Neurexin IV (homologous to mammalian Neurexin IV/Caspr) forms septate junctions in glial cells, a role distinct from synaptic adhesion. Two isoforms (Exon3/Exon4) exist, with Exon4 expressed in neurons and Exon3 in barrier-forming glia .
- Contrast with Neurexin IIIβ : While Neurexin IIIβ is synaptic, Neurexin IV’s primary function is structural, emphasizing the evolutionary diversification of neurexin roles .
Neurexin IIIβ vs. Neuroligins and LRRTMs
Ligand Binding :
- α-Neurexins bind neuroligins (NLGN1-4) and LRRTMs via LNS domains, whereas β-neurexins cannot due to domain truncation. However, β-neurexins may interact with intracellular partners (e.g., CASK) to regulate presynaptic scaffolding .
Functional Synergy :
- In Drosophila, α-neurexin loss reduces nighttime sleep by impairing synaptic output in mushroom body neurons, a phenotype rescued by restoring calcium channel coupling. This suggests β-neurexins (if present) might share similar ion channel regulatory roles .
Data Tables
Table 1: Structural and Functional Comparison of Neurexin Isoforms
| Feature | Neurexin IIIα | Neurexin IIIβ | Neurexin Iβ | Drosophila Neurexin IV |
|---|---|---|---|---|
| Domains | 6 LNS, EGF, TM | TM, intracellular | TM, intracellular | LNS, TM, Exon3/4 splicing |
| Ligands | Neuroligins, LRRTMs | CASK (intracellular) | CASK (intracellular) | Septate junction proteins |
| Expression | Cortex, hippocampus | Cortex, hippocampus | Cerebellum | Glia, neurons |
| Disorders | Autism, schizophrenia | Addiction, autism | Autism | Neural organization defects |
Preparation Methods
Transient Transfection in HEK293T Cells
HEK293T cells are widely used for transient expression of NRXN3β due to their high transfection efficiency and capacity for post-translational modifications. Key steps include:
-
Vector Design : Full-length NRXN3β (FL-NRXN3β) is cloned into plasmids with C-terminal FLAG or HA tags for purification.
-
Transfection : Polyethylenimine (PEI) or lipofectamine-mediated transfection is employed, followed by 48–72 hours of culture in DMEM supplemented with 10% FBS.
-
Inhibitor Treatment : γ-Secretase inhibitors (e.g., DAPT at 10 μM) are added to accumulate C-terminal fragments (CTFs) for studying proteolytic processing.
Key Findings:
Stable Cell Lines in CHO Cells
Chinese Hamster Ovary (CHO) cells enable large-scale production of NRXN3β for structural studies:
-
Stable Transfection : FL-NRXN3β is integrated into CHO genomes using piggyBac or lentiviral systems.
-
Membrane Fraction Isolation : Cells are lysed in 1% CHAPSO buffer, and membranes are pelleted via ultracentrifugation (16,000 × g, 40 minutes).
-
Solubilization : Membranes are treated with 0.2% CHAPSO and 0.1% phosphatidylcholine to extract NRXN3β.
Key Findings:
-
NRXN3β-ICD (intracellular domain) is detected via Western blot using anti-NRXN3β antibodies (e.g., R&D Systems AF5269).
-
Activity: Purified NRXN3β binds neuroligin-1 with a K<sub>D</sub> of 40 nM in surface plasmon resonance assays.
In Vitro Wheat Germ Expression
Recombinant NRXN3β Production
Wheat germ systems offer tag-free, soluble NRXN3β for antibody generation:
Key Findings:
Endogenous Tagging via CRISPR/Cas9
TurboID Proximity Labeling in C. elegans
CRISPR/Cas9 is used to tag endogenous NRXN3β with TurboID for interactome studies:
-
Tag Insertion : TurboID is inserted C-terminally via homology-directed repair, preserving the PDZ-binding motif (PBM).
-
Biotinylation : Worms are treated with 1 mM biotin for 2 hours to label proximal proteins.
-
Streptavidin Purification : Biotinylated proteins are isolated using streptavidin beads and identified via LC-MS/MS.
Key Findings:
-
Identified 127 NRXN3β-interacting proteins, including LAR-1 (leukocyte common antigen-related) and SYD-2 (liprin-α).
-
ΔPBM mutants show disrupted synaptic clustering, confirming the PBM’s role in localization.
Purification and Characterization
Affinity Chromatography
Size-Exclusion Chromatography (SEC)
Data Tables
Table 1: Comparison of NRXN3β Preparation Methods
| Method | Yield | Purity | Key Applications |
|---|---|---|---|
| HEK293T Transient | 0.5–1 mg/L | >80% | Proteolytic processing |
| CHO Stable Lines | 2–5 mg/L | >90% | Structural studies |
| Wheat Germ | 0.2–0.5 mg/mL | >95% | Antibody production |
| CRISPR TurboID | N/A | N/A | Interactome mapping |
Table 2: Buffers for NRXN3β Purification
| Step | Buffer Composition |
|---|---|
| Lysis | 1% CHAPSO, 50 mM HEPES, 150 mM NaCl, protease inhibitors |
| Affinity Elution | 0.2% CHAPSO, 100 mM glycine (pH 2.7) |
| SEC | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl |
Challenges and Optimization
-
Solubility : NRXN3β’s transmembrane domain requires mild detergents (CHAPSO, Triton X-100) for stabilization.
-
Post-Translational Modifications : N-glycosylation at Asn<sup>142</sup> and Asn<sup>325</sup> is critical for neuroligin binding.
-
Storage : Lyophilized NRXN3β retains activity at -80°C for >6 months .
Q & A
Q. How can researchers balance open science principles with intellectual property concerns in neurexin IIIβ drug discovery?
- Methodological Answer : Deposit raw data in public repositories (e.g., Zenodo) under embargo until publication. Use material transfer agreements (MTAs) for sharing unique reagents (e.g., antibodies, transgenic lines). Collaborate with legal advisors to patent novel findings while publishing methodology for academic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
